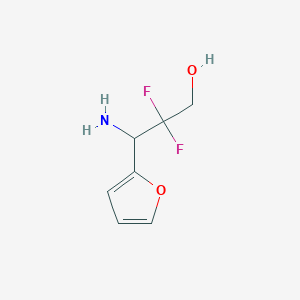
3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol
Description
3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is an organic compound that features a furan ring, an amino group, and two fluorine atoms
Properties
Molecular Formula |
C7H9F2NO2 |
|---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9,4-11)6(10)5-2-1-3-12-5/h1-3,6,11H,4,10H2 |
InChI Key |
RKVKXDSDQDJBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C(CO)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of furan derivatives with fluorinated reagents under controlled conditions. For example, the reaction of furan with difluoromethylamine in the presence of a catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-based oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(furan-2-yl)propan-1-ol
- 2,2-Difluoro-3-(furan-2-yl)propan-1-ol
- 3-Amino-2,2-difluoropropan-1-ol
Uniqueness
3-Amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is unique due to the combination of its amino group, fluorine atoms, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of fluorine atoms, in particular, can enhance the compound’s reactivity and stability, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


